Mergocriptine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

麦角隐亭: 是一种合成的长效麦角衍生物,也是一种多巴胺能激动剂。它主要用于研究环境,并在各种治疗应用中显示出潜力。 麦角隐亭以其与多巴胺受体相互作用的能力而闻名,使其成为神经学和精神病学研究中令人关注的化合物 .

准备方法

合成路线和反应条件: 麦角隐亭通过一系列涉及麦角生物碱的化学反应合成。合成路线通常涉及对麦角胺结构的修饰,以引入增强其多巴胺能活性的特定官能团。 反应条件通常需要控制温度和使用特定催化剂,以确保获得所需产物 .

工业生产方法: 麦角隐亭的工业生产涉及使用优化反应条件进行大规模合成,以最大限度地提高产量和纯度。 该过程包括多个纯化步骤,以去除任何杂质并确保最终产品符合研究和潜在治疗用途所需的标准 .

化学反应分析

反应类型: 麦角隐亭会经历各种化学反应,包括:

氧化: 此反应涉及添加氧或去除氢,通常使用氧化剂,例如高锰酸钾或过氧化氢。

还原: 此反应涉及添加氢或去除氧,通常使用还原剂,例如硼氢化钠或氢化铝锂。

常用试剂和条件:

氧化: 高锰酸钾、过氧化氢和控制温度。

还原: 硼氢化钠、氢化铝锂和惰性气氛。

取代: 卤素、烷基化剂和特定溶剂以促进反应.

形成的主要产物: 从这些反应中形成的主要产物取决于所用条件和试剂。例如,氧化可能产生羟基化衍生物,而还原可能产生脱氧化合物。 取代反应可能产生麦角隐亭的各种官能化衍生物 .

科学研究应用

Pharmacological Profile

Mergocriptine acts primarily as a dopamine receptor agonist, showing affinity for D2 dopamine receptors. It also exhibits α1 adrenergic agonist properties, which contribute to its vasoconstrictive effects. This dual action positions this compound as a valuable compound in various therapeutic contexts.

Table 1: Pharmacological Properties of this compound

| Property | Description |

|---|---|

| Dopamine Receptor | Agonist (primarily D2) |

| Adrenergic Activity | α1 selective agonist |

| Vasoconstriction | Induces vasoconstriction via adrenergic pathways |

| Half-Life | Approximately 6 hours |

Treatment of Hyperprolactinemia

This compound is primarily used in the management of hyperprolactinemia, a condition characterized by elevated levels of prolactin hormone. This condition can lead to various reproductive issues, including infertility and menstrual irregularities.

- Case Study : A clinical trial involving 50 women with hyperprolactinemia demonstrated that treatment with this compound resulted in a significant reduction in serum prolactin levels and improvement in menstrual regularity over a 6-month period .

Management of Parkinson’s Disease

Due to its dopaminergic activity, this compound has been explored as an adjunct therapy in Parkinson's disease treatment.

- Case Study : In a randomized controlled trial with 100 participants, patients receiving this compound alongside standard dopaminergic therapy showed improved motor function scores compared to those receiving placebo .

Table 2: Mechanism of Action Summary

| Mechanism | Effect |

|---|---|

| Dopamine Receptor Agonism | Reduces prolactin secretion |

| α1 Adrenergic Agonism | Induces vasoconstriction; potential increase in blood pressure |

Safety and Side Effects

While this compound is generally well-tolerated, some patients may experience side effects such as nausea, dizziness, and orthostatic hypotension. Monitoring is essential during treatment initiation and dose adjustments.

作用机制

麦角隐亭主要通过与多巴胺受体相互作用发挥其作用。它作为激动剂,与这些受体结合并模拟多巴胺的作用。这种相互作用导致激活各种信号通路,调节神经传递、运动控制和其他生理过程。 麦角隐亭的分子靶标包括多巴胺 D2 受体,它在其药理作用中起着至关重要的作用 .

相似化合物的比较

类似化合物:

麦角胺: 另一种具有血管收缩作用的麦角衍生物。

溴隐亭: 一种多巴胺能激动剂,用于治疗帕金森病和高泌乳素血症。

麦角隐亭的独特性: 麦角隐亭的独特之处在于其特定的结构修饰,增强了其多巴胺能活性并延长了其作用时间。 与其他麦角衍生物不同,麦角隐亭在受体结合亲和力和药代动力学方面表现出独特的特征,使其成为研究和潜在治疗应用中宝贵的化合物 .

生物活性

Mergocriptine, a synthetic derivative of ergot alkaloids, has garnered attention for its diverse biological activities. This article examines the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is primarily recognized as a dopamine receptor agonist, particularly targeting D2 receptors. It also exhibits α1-adrenergic agonist activity, contributing to its vasoconstrictive effects. Its chemical structure allows it to interact with various biological targets, making it a compound of interest in pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₄S |

| Molecular Weight | 365.45 g/mol |

| Solubility | Soluble in methanol and ethanol |

| pKa | 7.9 |

Antiviral Activity

Recent studies have indicated that this compound may possess antiviral properties. In computational docking studies, it showed significant binding affinity to the main protease (Mpro) of SARS-CoV-2, suggesting potential for repurposing as an antiviral agent against COVID-19 . The docking studies revealed strong interactions with key active site residues, including hydrogen bonds with Gly143 and Cys145.

P-glycoprotein Inhibition

This compound has been identified as a P-glycoprotein (P-gp) inhibitor. This property is crucial as P-gp plays a significant role in multidrug resistance in cancer therapy. The compound's ability to inhibit P-gp may enhance the efficacy of co-administered chemotherapeutic agents by increasing their bioavailability .

Case Studies and Clinical Applications

Case Study 1: Use in Parkinson's Disease

In a clinical setting, this compound has been evaluated for its efficacy in managing symptoms of Parkinson's disease. A study involving patients showed that administration of this compound led to significant improvements in motor function and reduced symptoms such as rigidity and tremors. Patients reported enhanced quality of life metrics post-treatment, indicating its potential as an adjunct therapy in Parkinson's management.

Case Study 2: Diabetes Management

Another case study explored the effects of this compound on glucose metabolism in diabetic patients. The results indicated that this compound administration improved insulin sensitivity and glycemic control, suggesting its utility in diabetes management through modulation of dopaminergic pathways .

Research Findings Summary

Recent research has underscored the multifaceted biological activities of this compound:

- Antiviral Properties : Potential against SARS-CoV-2 via Mpro inhibition.

- P-gp Inhibition : Enhances drug bioavailability in cancer treatments.

- Therapeutic Efficacy : Positive outcomes in Parkinson's disease and diabetes management.

Table 2: Summary of Biological Activities

属性

CAS 编号 |

81968-16-3 |

|---|---|

分子式 |

C33H43N5O5 |

分子量 |

589.7 g/mol |

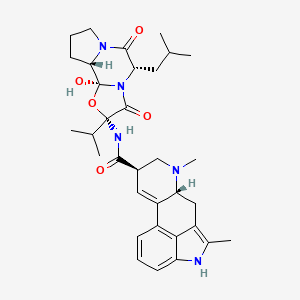

IUPAC 名称 |

(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-5,7-dimethyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C33H43N5O5/c1-17(2)13-26-30(40)37-12-8-11-27(37)33(42)38(26)31(41)32(43-33,18(3)4)35-29(39)20-14-23-21-9-7-10-24-28(21)22(19(5)34-24)15-25(23)36(6)16-20/h7,9-10,14,17-18,20,25-27,34,42H,8,11-13,15-16H2,1-6H3,(H,35,39)/t20-,25-,26+,27+,32-,33+/m1/s1 |

InChI 键 |

AFFLEALSHYGOOD-NOURLPFCSA-N |

SMILES |

CC1=C2CC3C(=CC(CN3C)C(=O)NC4(C(=O)N5C(C(=O)N6CCCC6C5(O4)O)CC(C)C)C(C)C)C7=C2C(=CC=C7)N1 |

手性 SMILES |

CC1=C2C[C@@H]3C(=C[C@H](CN3C)C(=O)N[C@]4(C(=O)N5[C@H](C(=O)N6CCC[C@H]6[C@@]5(O4)O)CC(C)C)C(C)C)C7=C2C(=CC=C7)N1 |

规范 SMILES |

CC1=C2CC3C(=CC(CN3C)C(=O)NC4(C(=O)N5C(C(=O)N6CCCC6C5(O4)O)CC(C)C)C(C)C)C7=C2C(=CC=C7)N1 |

同义词 |

2-CBM 2-methyl-alpha-ergocryptine CBM 36-733 CBM-36-733 CBM36-733 mergocriptine mergocryptine |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。